molecular formula C24H18N14 B14155884 2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine CAS No. 295344-76-2

2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine

Cat. No.: B14155884
CAS No.: 295344-76-2
M. Wt: 502.5 g/mol
InChI Key: LBWAQWKTVFMIEF-UHFFFAOYSA-N
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Description

2,6-Dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes multiple triazole rings and benzyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole rings, while reduction may produce corresponding amines .

Mechanism of Action

The mechanism of action of 2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine involves its interaction with molecular targets such as enzymes and receptors. The triazole rings facilitate the formation of non-covalent bonds with these targets, leading to modulation of their activity . This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine is unique due to its combination of multiple triazole rings and benzyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

295344-76-2

Molecular Formula

C24H18N14

Molecular Weight

502.5 g/mol

IUPAC Name

2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine

InChI

InChI=1S/C24H18N14/c1-3-7-17(8-4-1)11-37-31-21-19(29-35-13-25-26-14-35)23-24(20(22(21)32-37)30-36-15-27-28-16-36)34-38(33-23)12-18-9-5-2-6-10-18/h1-10,13-16H,11-12H2

InChI Key

LBWAQWKTVFMIEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2N=C3C(=N2)C(=NN4C=NN=C4)C5=NN(N=C5C3=NN6C=NN=C6)CC7=CC=CC=C7

Origin of Product

United States

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